molecular formula C16H26O2 B14637142 Benzene, 1-methoxy-4-[(octyloxy)methyl]- CAS No. 54384-75-7

Benzene, 1-methoxy-4-[(octyloxy)methyl]-

Cat. No.: B14637142
CAS No.: 54384-75-7
M. Wt: 250.38 g/mol
InChI Key: UYQBQYJDWQIJEP-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-[(octyloxy)methyl]- is a substituted aromatic compound with a methoxy (-OCH₃) group at the 1-position and an octyloxymethyl (-CH₂-O-C₈H₁₇) group at the 4-position.

Properties

CAS No.

54384-75-7

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1-methoxy-4-(octoxymethyl)benzene

InChI

InChI=1S/C16H26O2/c1-3-4-5-6-7-8-13-18-14-15-9-11-16(17-2)12-10-15/h9-12H,3-8,13-14H2,1-2H3

InChI Key

UYQBQYJDWQIJEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-[(octyloxy)methyl]- typically involves the alkylation of a methoxybenzene derivative. One common method is the Williamson ether synthesis, where a methoxybenzene is reacted with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds under reflux conditions to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of Benzene, 1-methoxy-4-[(octyloxy)methyl]- may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methoxy-4-[(octyloxy)methyl]- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Sulfonation: Fuming sulfuric acid or oleum at elevated temperatures.

    Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Nitration: Nitro derivatives of the benzene ring.

    Sulfonation: Sulfonic acid derivatives.

    Halogenation: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-methoxy-4-[(octyloxy)methyl]- finds applications in various fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the manufacture of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-[(octyloxy)methyl]- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxy methyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

Benzene, 1-Methoxy-4-[[[1-(Phenoxymethyl)-4-Pentenyl]Oxy]Methyl]- (CAS 182416-61-1)
  • Molecular Formula : C₂₀H₂₄O₃
  • Key Features: Contains a phenoxymethyl-pentenyloxy substituent instead of a simple octyloxymethyl group.
  • Applications : Used in polymer synthesis (e.g., OPCBMMB, a fullerene-polymer hybrid for solar cells) due to its branched structure, which improves solubility and charge transport .
  • Comparison: The target compound’s linear octyloxymethyl group may offer better molecular packing in thin-film devices compared to the bulkier phenoxymethyl-pentenyl substituent.
Anethole (1-Methoxy-4-[(1Z)-Prop-1-En-1-Yl]Benzene; CAS 4180-23-8)
  • Molecular Formula : C₁₀H₁₂O
  • Key Features : A naturally occurring compound with a propenyl group instead of octyloxymethyl.
  • Applications : Widely used in flavoring and fragrances.
  • Comparison : The target compound’s longer alkyl chain (C₈H₁₇ vs. C₃H₅) increases molecular weight (estimated C₁₅H₂₄O₂ vs. C₁₀H₁₂O), leading to higher boiling point (>250°C vs. 234°C for Anethole) and reduced volatility .
2,5-Bis(Octyloxy)Benzene Derivatives
  • Examples : Oligo{(phenyl-C61-butyric acid methyl ester)-alt-[1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene]} (OPCBMMB) .
  • Key Features : Two octyloxy groups at positions 2 and 5, enabling enhanced solubility in organic solvents like chloroform and xylene.
  • Applications : Critical in bulk-heterojunction solar cells for optimizing charge separation and device efficiency (~5% efficiency in early studies) .

Physicochemical Properties

Property Target Compound (Estimated) Anethole OPCBMMB
Molecular Weight ~250 g/mol 150.22 g/mol 312.41 g/mol
Boiling Point >250°C 234°C Decomposes >300°C
Solubility High in CHCl₃, toluene Low in water High in xylene
Key Functional Groups Methoxy, octyloxymethyl Methoxy, propenyl Bis(octyloxy), C60

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